molecular formula C14H17ClN4O4 B2486115 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034475-83-5

3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2486115
CAS No.: 2034475-83-5
M. Wt: 340.76
InChI Key: OMFPMDUFRZPCOM-UHFFFAOYSA-N
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Description

3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a heterocyclic organic compound that has been extensively researched over the years due to its potential applications in the field of medicinal chemistry. The compound is synthesized using a multistep process and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Antibacterial Properties : Oxazolidinones, including compounds similar to the specified chemical, exhibit significant antibacterial properties against gram-positive organisms, such as methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Such compounds have been synthesized and evaluated for their in vivo potency against S. aureus, comparing favorably with established drugs like linezolid (Tucker et al., 1998).

  • Synthesis and Evaluation as Lipo-Oxygenase Inhibitors : A series of compounds structurally related to the specified chemical were designed, synthesized, and evaluated as potential inhibitors of 15-lipo-oxygenase (15-LO), an enzyme implicated in inflammatory processes. Some synthesized analogs demonstrated significant inhibitory activity, suggesting potential therapeutic applications (Asghari et al., 2015).

  • Synthesis and Activity against Fungicidal and Insecticidal Targets : Research on similar compounds has indicated that they display moderate to weak fungicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Chen & Shi, 2008).

  • Antimicrobial Agents : Some derivatives of oxazolidinones, closely related to the specified compound, have shown good antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

  • Potential in Antitumor Activity : Certain pyrimidinone derivatives have been evaluated for their potential antitumor activity, with some showing notable effectiveness against various cancer cell lines in vitro (Insuasty et al., 2013).

  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Some derivatives of the compound have been synthesized and screened for their anti-inflammatory and analgesic activities, showing potential as cyclooxygenase inhibitors with significant effects (Abu‐Hashem et al., 2020).

  • Strong Antimicrobial Activity : Synthesized derivatives containing elements structurally similar to the specified chemical have exhibited strong antimicrobial activity, with a detailed structure-activity study performed to evaluate these effects (Krolenko et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I have access to .

Future Directions

The future directions or potential applications of this compound are not specified in the sources I have access to .

Properties

IUPAC Name

3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFPMDUFRZPCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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